molecular formula C10H8BrN B2614361 8-Bromo-6-methylisoquinoline CAS No. 1824119-00-7

8-Bromo-6-methylisoquinoline

Cat. No.: B2614361
CAS No.: 1824119-00-7
M. Wt: 222.085
InChI Key: YUYSEYFFNVZQMV-UHFFFAOYSA-N
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Description

8-Bromo-6-methylisoquinoline is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 6th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylisoquinoline typically involves the bromination of 6-methylisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinoline derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This process can yield 6-methylisoquinoline.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide, leading to the formation of methoxy or ethoxy derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, reflux conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium methoxide, sodium ethoxide, ethanol, reflux conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: 6-Methylisoquinoline.

    Substitution: Methoxy or ethoxy derivatives of 6-methylisoquinoline.

Scientific Research Applications

8-Bromo-6-methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Derivatives of this compound are explored for their potential therapeutic applications. They are evaluated for their efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for industrial applications.

Comparison with Similar Compounds

    6-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Bromoisoquinoline: Lacks the methyl group, which can influence its biological activity and reactivity.

    Isoquinoline: The parent compound, which lacks both the bromine and methyl groups, making it less specialized for certain applications.

Uniqueness: 8-Bromo-6-methylisoquinoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for various applications, distinguishing it from other isoquinoline derivatives.

Properties

IUPAC Name

8-bromo-6-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYSEYFFNVZQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824119-00-7
Record name 8-bromo-6-methylisoquinoline
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